

Application Notes & Protocols: 2-Amino-4,6-dimethylphenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-4,6-dimethylphenol**

Cat. No.: **B145764**

[Get Quote](#)

Introduction: The Strategic Value of a Bifunctional Building Block

2-Amino-4,6-dimethylphenol is a substituted aromatic compound distinguished by the presence of three key functional groups on its benzene ring: a hydroxyl group, an amino group, and two methyl groups. This unique arrangement makes it a highly valuable and versatile chemical intermediate in organic synthesis. The nucleophilic character of the amino and hydroxyl groups, combined with the steric and electronic influence of the ortho- and para-methyl substituents, allows for a wide range of chemical transformations.

Its utility is most prominent in the synthesis of complex molecular architectures where precise control over substitution patterns is critical. This guide provides an in-depth exploration of the physicochemical properties, key applications, and detailed experimental protocols involving **2-Amino-4,6-dimethylphenol**, designed for researchers and professionals in the chemical and pharmaceutical industries. The compound serves as a crucial building block in the production of dyes, pigments, pharmaceuticals, and agrochemicals.^[1] The relative positions of the amino and hydroxyl groups are pivotal to its reactivity and stability.^[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of **2-Amino-4,6-dimethylphenol** are

summarized below.

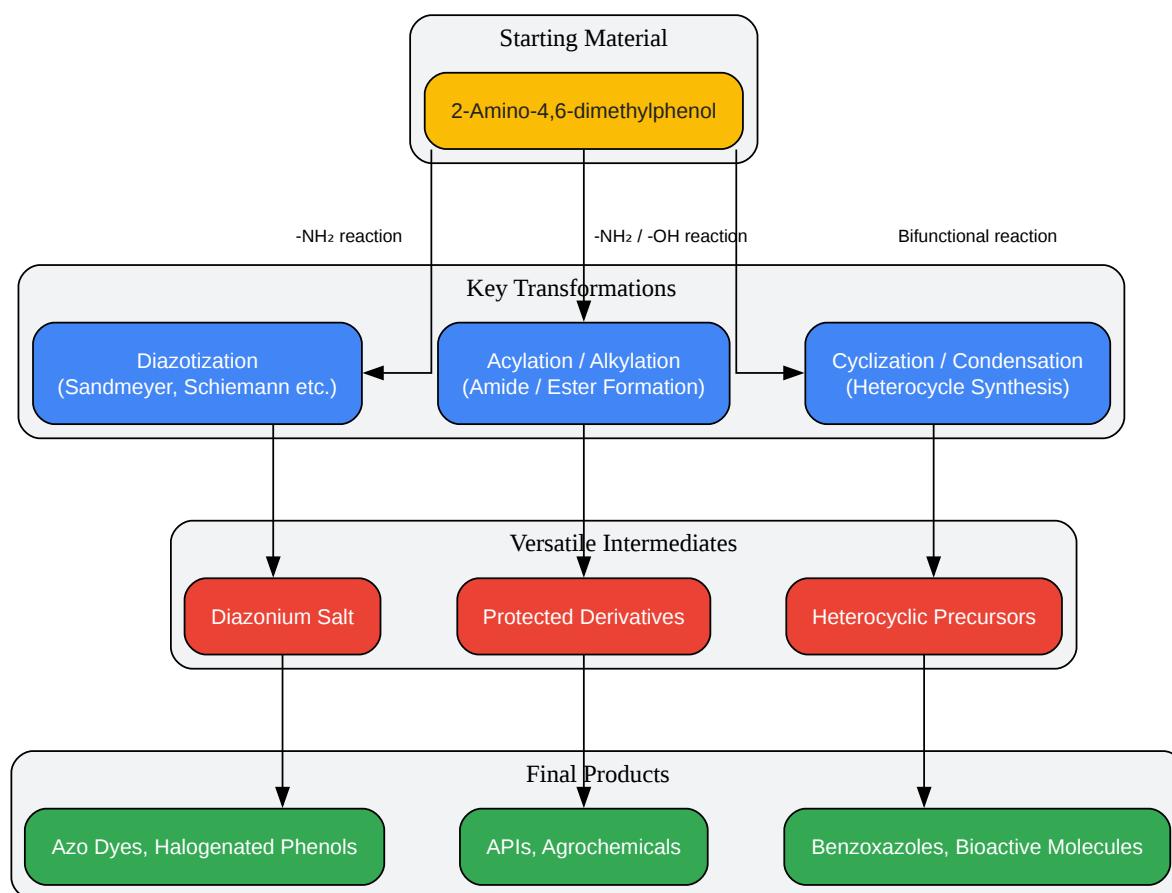
Property	Value	Source
CAS Number	41458-65-5	[2]
Molecular Formula	C ₈ H ₁₁ NO	[3] [4]
Molecular Weight	137.18 g/mol	[3] [5]
Appearance	Solid	[6]
Melting Point	130 °C	[3] [5]
Boiling Point	244.7 ± 28.0 °C at 760 mmHg	[3] [5]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	101.8 ± 24.0 °C	[3]
Topological Polar Surface Area	46.2 Å ²	[3]
InChI Key	GISWNAMJAQRJPC-UHFFFAOYSA-N	[6]

Note: Physical properties are predicted or experimental values and may vary slightly.

Core Applications in Chemical Synthesis

The bifunctional nature of **2-Amino-4,6-dimethylphenol** makes it an ideal precursor for a diverse range of target molecules.

- **Pharmaceutical Intermediates:** The aminophenol scaffold is a key component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[\[1\]](#)[\[7\]](#) The ability to selectively modify the amino and hydroxyl groups allows for the construction of complex drug molecules.
- **Agrochemicals:** This intermediate is employed in the production of specialized herbicides and pesticides.[\[1\]](#)[\[7\]](#) Its structure can be incorporated into active compounds designed to target specific biological pathways in pests or weeds.


- **Dyes and Pigments:** As a substituted aminophenol, it serves as a crucial building block for creating a wide spectrum of colors for various applications, including textiles.[1] The amino group is readily diazotized to form diazonium salts, which are key intermediates in the synthesis of azo dyes.
- **Polymer Science:** Derivatives of aminophenols are investigated for their role in modifying polymer properties.[1] For instance, related dimethylphenol compounds are key monomers in the synthesis of high-performance polymers like polyphenylene ether (PPE) resins.[8][9]

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of **2-Amino-4,6-dimethylphenol** is dominated by the nucleophilicity of its amino (-NH₂) and hydroxyl (-OH) groups. The following protocols provide detailed, step-by-step methodologies for key transformations.

Workflow for Intermediate Synthesis

The general workflow for utilizing **2-Amino-4,6-dimethylphenol** as an intermediate follows a logical progression from functional group transformation to the final product.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow using **2-Amino-4,6-dimethylphenol**.

Protocol 1: Diazotization and Subsequent Sandmeyer Reaction

This protocol details the conversion of the primary amino group into a diazonium salt, which is then substituted with a chloro group. This is a foundational reaction for introducing a variety of functionalities onto the aromatic ring.

Rationale: The reaction proceeds by treating the amine with nitrous acid (generated *in situ* from NaNO_2 and a strong acid) at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$) to prevent the unstable diazonium salt from decomposing. The subsequent addition of a copper(I) salt catalyst facilitates the replacement of the diazonium group.

Materials:

- **2-Amino-4,6-dimethylphenol** (1.0 eq)
- Hydrochloric acid (HCl), concentrated (3.0 eq)
- Sodium nitrite (NaNO_2), (1.1 eq)
- Copper(I) chloride (CuCl), (1.2 eq)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

Procedure:

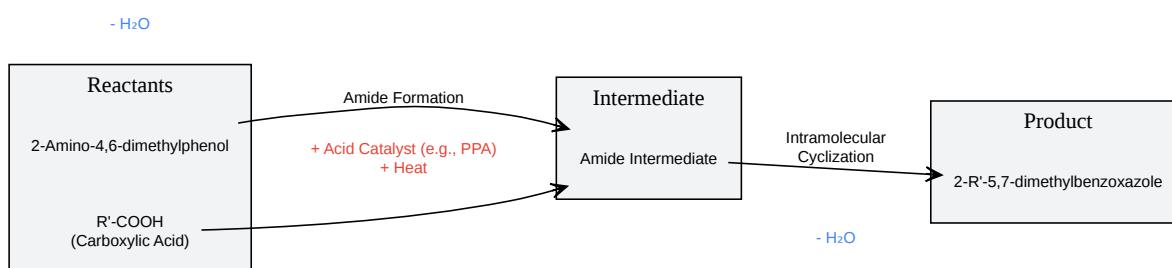
- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend **2-Amino-4,6-dimethylphenol** in a mixture of water and concentrated HCl.
- Cool the suspension to $0\text{--}5\text{ }^\circ\text{C}$ using an ice-salt bath.

- Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
- In a separate beaker, dissolve copper(I) chloride in concentrated HCl and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
- Allow the reaction mixture to stir at low temperature for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours until gas evolution ceases.

Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-4,6-dimethylphenol.
- The product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:


- Diazonium salts can be explosive when isolated and dry; always keep them in solution.
- The reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.
- Handle concentrated acids and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis of a Benzoxazole Derivative

This protocol utilizes the ortho-relationship of the amino and hydroxyl groups to construct a 5,7-dimethylbenzoxazole ring system, a common scaffold in medicinal chemistry.

Rationale: The reaction is a condensation between the aminophenol and a carboxylic acid (or its derivative, like an acid chloride or ester). The initial step is the formation of an amide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water to form the stable benzoxazole ring.

Mechanism of Benzoxazole Formation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4,6-dimethylphenol | CAS#:41458-65-5 | Chemsoc [chemsoc.com]
- 3. echemi.com [echemi.com]

- 4. PubChemLite - 2-amino-4,6-dimethylphenol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. 2-Amino-4,6-dimethylphenol | 41458-65-5 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 2-Amino-4,6-dimethylphenol as a Versatile Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145764#use-of-2-amino-4-6-dimethylphenol-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com